molecular formula C₅H₅D₃N₄O₃S₂ B1162590 Methazolamide-d3

Methazolamide-d3

Cat. No.: B1162590
M. Wt: 239.29
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Description

Significance of Deuterium (B1214612) Isotope Labeling in Chemical and Biological Sciences

Deuterium labeling is instrumental across various scientific disciplines. clearsynth.com The increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond, a phenomenon that can slow down metabolic reactions involving the cleavage of this bond. wikipedia.orginformaticsjournals.co.in This "kinetic isotope effect" is a cornerstone of using deuterated compounds to study drug metabolism, as it can lead to a longer half-life and altered pharmacokinetic profiles. wikipedia.orgresearchgate.netresearchgate.net

Beyond altering metabolic rates, deuterium labeling serves as an invaluable tracer in a multitude of research applications. sci-hub.se In analytical chemistry, deuterated compounds are widely used as internal standards for mass spectrometry, enabling precise quantification of their non-deuterated counterparts in complex biological matrices. veeprho.comacs.org This technique is crucial in pharmacokinetic studies to accurately determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). symeres.comclearsynth.com Furthermore, deuterium labeling is employed in nuclear magnetic resonance (NMR) spectroscopy to aid in protein structure determination and to study protein-ligand interactions. clearsynth.comacs.org

Overview of Deuterated Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. drugbank.com They play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and even certain cancers. scbt.comiucr.org

The development of deuterated carbonic anhydrase inhibitors is an area of active research. By selectively replacing hydrogen atoms with deuterium, scientists aim to modulate the pharmacokinetic properties of these inhibitors. scbt.com This can potentially lead to more stable compounds with improved therapeutic profiles. musechem.cominformaticsjournals.co.in Research into deuterated carbonic anhydrase inhibitors, such as deuterated versions of methazolamide (B1676374) and acetazolamide (B1664987), seeks to leverage the kinetic isotope effect to enhance their metabolic stability and residence time in the body. researchgate.nettandfonline.comnih.gov

Rationale for Research on Methazolamide-d3 as a Probe Compound

Methazolamide is a potent inhibitor of carbonic anhydrase used in the treatment of glaucoma. wikipedia.orgnih.gov Its deuterated analog, this compound, serves as a valuable research tool, primarily as an internal standard in analytical and pharmacokinetic studies. veeprho.com The rationale for using this compound as a probe compound is multifaceted:

Enhanced Analytical Accuracy: Due to its identical chemical properties but different mass, this compound co-elutes with methazolamide during chromatographic separation but is easily distinguished by a mass spectrometer. This allows for highly accurate quantification of methazolamide in biological samples like blood, plasma, and urine. veeprho.comnih.gov

Metabolic Pathway Elucidation: By tracing the metabolic fate of this compound, researchers can gain insights into the biotransformation pathways of methazolamide. symeres.comclearsynth.com Understanding these pathways is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Pharmacokinetic Profiling: The use of this compound as an internal standard is essential for conducting precise pharmacokinetic studies. veeprho.comnih.gov These studies provide critical information on the absorption, distribution, metabolism, and excretion of methazolamide, which is vital for optimizing its therapeutic use. nih.govdrugs.com

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamentally similar to its non-deuterated counterpart, methazolamide, with the primary difference being its molecular weight due to the presence of three deuterium atoms.

PropertyMethazolamideThis compound
IUPAC Name N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide nih.govN-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide novachemistry.com
Molecular Formula C₅H₈N₄O₃S₂ apexbt.comC₅H₅D₃N₄O₃S₂ novachemistry.com
Molecular Weight 236.27 g/mol apexbt.com239.29 g/mol novachemistry.com
Appearance Crystalline solid nih.govSolid
Melting Point 213.5 °C nih.govNot available
pKa 7.3 nih.govNot available
LogP 0.13 nih.govNot available

Synthesis and Isotopic Purity of this compound

The synthesis of this compound typically involves the use of a deuterated starting material, such as methyl-d3 iodide, in the synthetic route used for the non-deuterated compound. A general synthetic pathway for methazolamide involves the reaction of 5-amino-2-mercapto-1,3,4-thiadiazole through steps of condensation, acetylation, methylation, oxidation, and amination. google.comgoogle.com To produce this compound, the methylation step would utilize a deuterated methylating agent.

Assessing the isotopic purity of the final product is a critical step. This is typically achieved using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry can confirm the incorporation of deuterium by the increase in molecular weight, while NMR spectroscopy can provide detailed information on the location and extent of deuterium incorporation.

Analytical Characterization of this compound

The analytical characterization of this compound is crucial for its use as a research tool. The primary techniques employed are mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the identity and purity of this compound. In mass spectra, this compound will exhibit a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to methazolamide, corresponding to the addition of three deuterium atoms. For instance, in positive ion mode, the [M+H]⁺ ion for methazolamide appears at m/z 237.0111, while for this compound it would be expected around m/z 240. rug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent or significantly reduced, confirming the successful deuteration at the methyl group. Conversely, a ²H NMR spectrum would show a signal corresponding to the deuterium atoms.

Applications of this compound in Scientific Research

The primary application of this compound is as an internal standard in quantitative bioanalytical methods.

Internal Standard in Pharmacokinetic Studies

In pharmacokinetic studies of methazolamide, a known amount of this compound is added to biological samples (e.g., plasma, urine) before sample processing. veeprho.comresearchgate.net Because this compound has nearly identical chemical and physical properties to methazolamide, it experiences similar extraction recovery and ionization efficiency during analysis by liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.comnih.gov By comparing the peak area of methazolamide to that of the known concentration of this compound, a precise and accurate quantification of the drug in the biological matrix can be achieved. veeprho.comresearchgate.net

Use in Metabolic Profiling

While the metabolism of methazolamide itself is not fully characterized, deuterated analogs like this compound can be used to study its metabolic fate. aapharma.canih.gov By administering this compound and analyzing the resulting metabolites, researchers can identify the sites of metabolic reactions. The kinetic isotope effect can also provide information on the rate-limiting steps in the metabolic pathways. researchgate.net

Research ApplicationDescription
Pharmacokinetic Studies Used as an internal standard for accurate quantification of methazolamide in biological fluids to determine its absorption, distribution, metabolism, and excretion. veeprho.comnih.gov
Metabolic Profiling Helps in the identification and characterization of methazolamide metabolites by tracing the deuterated label. symeres.com
Bioanalytical Method Validation Essential for validating the accuracy, precision, and reliability of analytical methods for methazolamide quantification. nih.gov

Properties

Molecular Formula

C₅H₅D₃N₄O₃S₂

Molecular Weight

239.29

Synonyms

N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d3; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d3;  L 584601-d3;  N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide;  Methenamide-d3;  Neptazane-

Origin of Product

United States

Synthetic Methodologies for Methazolamide D3

Strategies for Site-Specific Deuteration of Methazolamide (B1676374)

The synthesis of Methazolamide-d3 necessitates the precise placement of deuterium (B1214612) atoms. The most common strategy involves the introduction of a trideuteromethyl (-CD3) group. This is typically achieved by using a deuterated methylating agent during the synthesis. The primary sites for deuteration in methazolamide are the methyl group attached to the thiadiazole ring nitrogen and the acetyl group's methyl moiety. caymanchem.com

Site-specific deuteration can be accomplished through various synthetic approaches:

Use of Deuterated Precursors: The most direct method involves incorporating a deuterated functional group from a commercially available or synthesized deuterated starting material. For instance, using a deuterated methyl source to introduce the N-methyl group on the thiadiazole ring. nih.gov

H-D Exchange Reactions: Under specific catalytic conditions, hydrogen atoms on a molecule can be exchanged for deuterium from a deuterium source like D2O. nih.gov This method's applicability depends on the lability of the target C-H bonds.

Reduction of a Functional Group with a Deuteride Source: A carbonyl or other reducible group can be converted to a deuterated methylene (B1212753) or methyl group using a deuteride-donating reagent like sodium borodeuteride (NaBD4). nih.gov

Precursor Compounds and Reaction Pathways in Deuterated Synthesis

The synthesis of Methazolamide generally begins with 5-amino-2-mercapto-1,3,4-thiadiazole. google.comblogspot.com A plausible synthetic pathway for this compound would adapt the established synthesis of unlabeled methazolamide by substituting a deuterated reagent at the appropriate step.

A general, non-deuterated synthesis of methazolamide involves the following key steps:

Acetylation: The amino group of 5-amino-2-mercapto-1,3,4-thiadiazole is acetylated to form 5-acetamido-2-mercapto-1,3,4-thiadiazole. google.com

Methylation: The thiadiazole ring is methylated. google.com

Oxidation and Amination: The mercapto group is converted to a sulfonamide group. google.com

To produce this compound, a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), would be introduced during the methylation step. This would result in the incorporation of a trideuteromethyl group at the N4 position of the thiadiazole ring.

Table 1: Key Precursors and Reagents in this compound Synthesis

Compound Name Role in Synthesis
5-amino-2-mercapto-1,3,4-thiadiazoleStarting material
Acetic anhydrideAcetylating agent
Iodomethane-d3 (CD3I)Deuterated methylating agent
ChlorineOxidizing agent
AmmoniaAminating agent

The reaction pathway is designed to ensure that the deuteration occurs specifically at the desired methyl group, yielding N-(5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene)acetamide.

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration efficiency and isotopic purity is paramount for the utility of this compound as an internal standard. researchgate.net Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms.

Several factors influence the optimization of these parameters:

Purity of Deuterated Reagents: The isotopic enrichment of the deuterated starting materials, such as iodomethane-d3, directly impacts the isotopic purity of the final product. Using reagents with high deuterium content (e.g., >99 atom % D) is crucial.

Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can affect the extent of deuteration and minimize potential side reactions or isotopic scrambling (unwanted exchange of H and D atoms).

Purification Methods: Chromatographic techniques, such as high-performance liquid chromatography (HPLC) or column chromatography, are essential for separating the desired deuterated compound from any unlabeled or partially deuterated byproducts. researchgate.netnih.gov

Careful control over the synthetic process and rigorous purification are necessary to obtain this compound with an isotopic purity of ≥98%.

Analytical Characterization of Synthesized this compound Intermediates

The structural confirmation and purity assessment of this compound and its synthetic intermediates are typically performed using a combination of analytical techniques.

Mass Spectrometry (MS): This is the primary technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule peak [M+H]+ in LC-MS) that is three mass units higher than that of unlabeled methazolamide. nist.govnih.gov For example, the monoisotopic mass of methazolamide is approximately 236.00 g/mol , while this compound would be around 239.02 g/mol . drugbank.com High-resolution mass spectrometry (HRMS) can provide exact mass measurements to further confirm the elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the absence of protons at the deuterated site. In the 1H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, while the other proton signals would remain. 13C NMR can also be used to observe changes in the carbon signals due to the attached deuterium. googleapis.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the synthesized compound, separating it from starting materials, reagents, and non-deuterated impurities. researchgate.netnih.gov

Table 2: Analytical Techniques for Characterization

Technique Purpose Expected Observation for this compound
Mass Spectrometry (MS)Confirms deuterium incorporation and isotopic purity.Molecular ion peak shifted by +3 m/z units compared to unlabeled methazolamide.
1H NMR SpectroscopyConfirms site of deuteration and structural integrity.Absence or significant reduction of the N-methyl proton signal.
13C NMR SpectroscopyConfirms structural integrity.Characteristic shifts for the carbon atoms in the molecule.
HPLCAssesses chemical purity.A single major peak corresponding to the purified product.

Through these rigorous analytical methods, the successful synthesis, high isotopic enrichment, and chemical purity of this compound can be unequivocally established.

Isotopic Effects and Their Mechanistic Implications in Biochemical Systems

Fundamental Principles of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The kinetic isotope effect is defined as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). libretexts.org DKIEs are categorized as either primary or secondary.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. libretexts.orgslideshare.net The origin of the PKIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. ontosight.ai Due to its greater mass, deuterium causes the C-D bond to vibrate at a lower frequency than the C-H bond. csbsju.eduias.ac.in This results in a lower ZPE for the C-D bond. ias.ac.in Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. libretexts.orgias.ac.in Normal primary DKIEs (kH/kD) are typically in the range of 1 to 8. libretexts.org

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than PKIEs but can provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.orgprinceton.edu For example, SKIEs are useful for distinguishing between SN1 and SN2 reaction mechanisms. wikipedia.org An SKIE where kH/kD > 1 is a normal effect, while an inverse effect is when kH/kD < 1. wikipedia.org

Investigation of Deuterium Substitution on Carbon-Deuterium Bond Strength and Stability

The replacement of hydrogen with deuterium fundamentally alters the properties of the C-H bond, making the resulting C-D bond stronger and more stable. ias.ac.innih.gov This increased strength is a direct consequence of the mass difference between the isotopes and its effect on the bond's vibrational energy.

According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero; it possesses a minimum vibrational energy known as the zero-point energy (ZPE). ias.ac.in The ZPE is related to the vibrational frequency of the bond, which in turn is dependent on the masses of the connected atoms. ias.ac.inbrainly.com Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of the C-D system is greater than that of the C-H system. ias.ac.in This leads to a lower vibrational frequency for the C-D bond. csbsju.edubrainly.com

A lower vibrational frequency corresponds to a lower ZPE. ias.ac.in Because the potential energy at the bond's dissociation limit is the same regardless of the isotope, the energy required to reach this limit (the bond dissociation energy) is effectively higher for the C-D bond. libretexts.orgias.ac.in This difference in bond dissociation energy, typically around 1.2 to 1.5 kcal/mol (approximately 5 kJ/mol), means the C-D bond is more stable and requires more energy to be cleaved. nih.govlibretexts.orgyoutube.com This principle is the cornerstone of the kinetic isotope effect and explains why reactions involving C-H bond cleavage are significantly slowed when deuterium is substituted at the reactive site. youtube.com

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
PropertyC-H BondC-D BondReference
Typical Stretching Frequency~3000 cm⁻¹~2120-2250 cm⁻¹ csbsju.eduspcmc.ac.in
Zero-Point Energy (ZPE)HigherLower libretexts.orgias.ac.in
Bond Dissociation EnergyLowerHigher (by ~1.2-1.5 kcal/mol) nih.govrsc.org
Relative StabilityLess StableMore Stable youtube.com

Influence of Deuteration on Enzyme-Substrate Interactions and Reaction Rates

Deuteration can significantly influence how a molecule interacts with an enzyme and the rate at which it is metabolized. nih.gov In the case of Methazolamide-d3, the deuterium atoms are substituted on the N-methyl group. This site is susceptible to oxidative metabolism by enzymes, particularly those in the cytochrome P450 (CYP) family, which are responsible for about 75% of the metabolic reactions of pharmaceuticals. bioscientia.de

The cleavage of a C-H bond is often the rate-limiting step in CYP-mediated metabolism. bioscientia.de By replacing these hydrogens with deuterium, the resulting C-D bonds are stronger and are broken more slowly. nih.gov This slowing of the metabolic rate is a direct manifestation of the primary kinetic isotope effect (DKIE). acs.org The magnitude of this effect can alter a drug's pharmacokinetic profile. bioscientia.de For example, a slower rate of metabolism can lead to a longer half-life and increased exposure to the parent drug. google.com

Isotope effects are a critical tool for elucidating enzyme mechanisms. wikipedia.org By comparing the reaction rates of a normal substrate with its deuterated analogue, researchers can determine if C-H bond cleavage is part of the rate-determining step. wikipedia.org For instance, studies on various enzyme systems have used combined solvent and substrate isotope effects to probe the transition state of a reaction. nih.gov In studies of sulfonamide inhibitors, which are structurally related to methazolamide (B1676374), isotope effects have been used to understand the chemical environment of the enzyme's active site. nih.gov While specific data on this compound's interaction with carbonic anhydrase is not widely published, the principles of DKIE predict that deuteration of the metabolically active methyl group would reduce its rate of oxidative metabolism.

Table 2: Representative Deuterium Kinetic Isotope Effect (kH/kD) Values
Reaction Type / SystemTypical kH/kD ValueSignificanceReference
Primary KIE (C-H cleavage)1 to 8Indicates C-H bond breaking is in the rate-determining step. libretexts.org
Secondary KIE (α-effect, sp³ → sp²)~1.1 - 1.2Probes changes in hybridization at the transition state. epfl.ch
CYP450-catalyzed oxidationCan be > 5Significant slowing of metabolism at the deuterated site. acs.org
E2 Elimination~6.7Confirms C-H bond breaking in the concerted transition state. libretexts.org

Theoretical and Computational Modeling of Isotopic Effects on Molecular Dynamics

Computational chemistry provides powerful tools for calculating and interpreting kinetic isotope effects, offering deep insights into reaction mechanisms that complement experimental findings. numberanalytics.comresearchgate.net Methods such as density functional theory (DFT) and combined quantum mechanical/molecular mechanical (QM/MM) approaches are routinely used to model the potential energy surfaces of reactants and transition states. numberanalytics.comnih.gov

These computational models allow for the accurate prediction of KIEs. wikipedia.orgresearchgate.net The calculations typically involve optimizing the geometries of the reactants and the transition state for both the light (e.g., ¹H) and heavy (e.g., ²H) isotopes. numberanalytics.com From these optimized structures, vibrational frequencies are calculated, which are then used to determine the zero-point energies and ultimately the theoretical KIE. ias.ac.in

Molecular dynamics (MD) simulations are also employed to study the effect of isotopic substitution on the dynamic behavior of molecules. mpg.deresearchgate.net For instance, MD simulations can model how deuteration affects the structural properties and thermodynamics of biomolecules in solution. acs.org Classical MD simulations can incorporate nuclear quantum effects by modifying the interaction potential (force field) to account for the differences between H₂O and D₂O, for example. acs.org More rigorous path integral molecular dynamics (PIMD) simulations can also be used, although they are more computationally expensive. acs.org These computational techniques have been applied to study the binding of inhibitors to enzymes and the effect of deuteration on these interactions, providing a detailed picture of the binding mode and molecular dynamics within the active site. mdpi.comnih.gov

Advanced Analytical Methodologies for Methazolamide D3 Research

Mass Spectrometry-Based Approaches for Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool in the analysis of deuterated compounds like Methazolamide-d3, offering high sensitivity and specificity for both detection and quantification. Various MS-based techniques are employed, each with specific advantages for the analysis of this stable isotope-labeled internal standard. Methazolamide-d6 is also utilized as an internal standard for quantifying methazolamide (B1676374) via GC- or LC-MS. caymanchem.com

Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) Methodologies

Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) is a highly sensitive technique for analyzing electrophilic compounds. gcms.cz For sulfonamides like methazolamide, derivatization is often necessary to improve their volatility and thermal stability for GC analysis. One common derivatizing agent is pentafluorobenzyl (PFB) bromide. researchgate.net

In the analysis of acetazolamide (B1664987), a structurally related sulfonamide, and its deuterated analog (d3-AZM), a method involving base-catalyzed derivatization with PFB bromide has been developed. This process forms N,N-dipentafluorobenzyl derivatives. researchgate.net The resulting derivatives are then analyzed by GC-NICI-MS. This technique provides intense ions in the negative-ion chemical ionization mass spectra, which is beneficial for quantification. researchgate.net

A similar derivatization approach is applicable to methazolamide, which also forms an N,N-dipentafluorobenzyl derivative. researchgate.net The NICI mass spectrum of the PFB derivative of methazolamide shows characteristic fragment ions that can be used for its identification and quantification. researchgate.netresearchgate.net The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification, as it compensates for variations during sample preparation and analysis. nih.gov The distinct mass difference between the deuterated and non-deuterated compounds allows for their simultaneous measurement using selected ion monitoring (SIM). scienceopen.com

Table 1: Key GC-NICI-MS Parameters for Sulfonamide Analysis

ParameterConditionReference
Derivatizing AgentPentafluorobenzyl (PFB) bromide researchgate.net
Ionization ModeNegative Ion Chemical Ionization (NICI) gcms.czscienceopen.com
Reagent GasMethane scienceopen.com
Quantification ModeSelected Ion Monitoring (SIM) scienceopen.com

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Analogs

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological matrices. nih.gov It offers excellent selectivity and sensitivity, making it well-suited for the analysis of deuterated analogs like this compound. researchgate.netnih.gov The use of a stable isotope-labeled internal standard, such as this compound, is standard practice in LC-MS/MS-based bioanalytical methods to ensure accuracy and precision. researchgate.net

The development of LC-MS/MS methods for compounds similar to methazolamide, such as acetazolamide, often involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 or phenyl column. researchgate.net Detection is typically performed using an electrospray ionization (ESI) source operating in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification. researchgate.netoup.com The MRM mode enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. researchgate.net

For instance, a method for acetazolamide used acetazolamide-d3 (B1139258) as the internal standard, with chromatographic separation on a C18 column and a run time of 2.0 minutes. researchgate.net This rapid analysis allows for a high throughput of samples. researchgate.net The validation of such methods typically follows guidelines from regulatory agencies and includes assessments of linearity, precision, accuracy, and stability. researchgate.net The high resolution and accuracy of modern mass spectrometers can further aid in the unambiguous identification of metabolites. nih.gov

Table 2: Typical LC-MS/MS Method Parameters for Analysis of Related Compounds

ParameterConditionReference
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) researchgate.netnih.gov
Chromatographic ColumnC18 or Phenyl researchgate.net
Ionization SourceElectrospray Ionization (ESI) oup.com
Mass AnalyzerTandem Quadrupole or High-Resolution Mass Spectrometer researchgate.netnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.netoup.com

Application of Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample with very high precision. While traditionally used in fields like geochemistry and environmental science, it has found applications in drug metabolism and doping control. nih.govojp.gov When a drug is labeled with a stable isotope like deuterium (B1214612), IRMS can be used to detect the labeled compound and its metabolites in biological samples. nih.govthermofisher.com

The analysis is typically performed by coupling a gas chromatograph to an IRMS system via a combustion or thermal conversion interface (GC-C-IRMS or GC-TC-IRMS). nih.govthermofisher.com The compounds eluting from the GC are converted to simple gases (e.g., H2 for deuterium analysis), and their isotope ratios are measured. thermofisher.com This approach offers exceptional sensitivity for detecting labeled compounds against the natural isotopic background. thermofisher.com

Combining IRMS with high-resolution mass spectrometry can be a powerful tool for metabolite identification. nih.gov IRMS can flag the presence of a drug-related metabolite due to its altered isotope ratio, and the high-resolution MS can then provide the accurate mass and fragmentation data needed for structural elucidation. nih.gov This combined approach can significantly accelerate the identification of novel metabolites of deuterated drugs. nih.gov However, traditional IRMS methods for hydrogen isotopes can be challenged by compounds with high nitrogen content, sometimes requiring newer analytical approaches. ojp.gov

Method Development and Validation for Deuterated Compound Analysis

The development and validation of analytical methods for deuterated compounds like this compound are critical to ensure reliable and accurate results in research and regulated environments. uci.edu Validation procedures are based on established regulatory guidelines and scientific consensus. uci.edu

Specificity and Selectivity in Distinguishing Labeled and Unlabeled Species

Specificity and selectivity are paramount in bioanalytical methods to ensure that the analyte signal is free from interference from other components in the sample matrix, including the unlabeled form of the compound. researchgate.net Mass spectrometry is inherently selective, and the mass difference between this compound and unlabeled methazolamide provides a straightforward means of distinction.

In GC-NICI-MS, after derivatization, the labeled and unlabeled compounds will have different molecular weights and will produce ions with a corresponding mass shift. researchgate.netscienceopen.com For example, in the analysis of d0- and d3-acetazolamide as their PFB derivatives, ions at m/z 581 and m/z 584, corresponding to the respective molecular ions, were monitored. researchgate.net The distinct m/z values allow for selective detection and quantification of each species. scienceopen.com

Similarly, in LC-MS/MS, specific MRM transitions are chosen for the labeled and unlabeled compounds. The precursor ions will differ by the mass of the deuterium labels, and while the product ions may sometimes be the same, the unique precursor-product ion pair for each compound ensures selectivity. lcms.cz High-resolution mass spectrometry can further enhance selectivity by resolving the analyte signal from isobaric interferences with high mass accuracy. researchgate.net

Linearity and Dynamic Range Determination for Quantitative Studies

Linearity and dynamic range are fundamental parameters evaluated during method validation to define the concentration range over which the assay is accurate and precise. mdpi.comumsb.ac.id A calibration curve is constructed by analyzing a series of standards at known concentrations and plotting the instrument response against the concentration. researchgate.net For quantitative analysis using a deuterated internal standard like this compound, the response is typically the peak area ratio of the analyte to the internal standard. researchgate.net

The linear range of the method should encompass the expected concentrations of the analyte in the study samples. mdpi.com For example, an LC-MS/MS method for enrofloxacin (B1671348) using two deuterated internal standards achieved a wide linear calibration range, enabling the determination of residues from 2 µg/kg to over 4000 µg/kg. mdpi.com The acceptance criteria for a calibration curve usually require a correlation coefficient (r²) of greater than 0.99. researchgate.netresearchgate.net

The limit of detection (LOD) and the lower limit of quantification (LLOQ) define the lower end of the dynamic range. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net For instance, a GC-MS method for acetazolamide determined the LOD and LLOQ to be 300 fmol and 1 µM, respectively. The validation of linearity and range ensures that the method is suitable for its intended quantitative purpose. mdpi.com

Precision and Accuracy Assessments in Complex Biological Matrices

The quantitative analysis of this compound in complex biological matrices, such as plasma and urine, is fundamental for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for this purpose, offering high sensitivity and selectivity. analis.com.myresearchgate.net The use of a deuterated internal standard, like this compound, is recommended by regulatory agencies to ensure the reliability of bioanalytical methods. nih.gov This approach is crucial for minimizing the impact of matrix effects and variations in sample processing. ijpsonline.com

Validation of these analytical methods involves rigorous assessment of precision and accuracy. japsonline.com Precision is typically expressed as the coefficient of variation (%CV), while accuracy is reported as the percentage of the nominal concentration. For a method to be considered reliable, both intra-day and inter-day precision and accuracy must fall within acceptable limits, commonly within 15% for most concentrations and 20% for the lower limit of quantification (LLOQ). scielo.brresearchgate.net

Research has demonstrated that LC-MS/MS methods for analyzing deuterated compounds in biological fluids achieve excellent precision and accuracy. For instance, a study on the determination of olmesartan (B1677269) in human plasma using a deuterated internal standard reported accurate and precise results within a linearity range of 5-2500 ng/mL. nih.gov Similarly, a method for cabozantinib (B823) in human plasma using a deuterated internal standard showed intra-day precision within 1.95% to 2.37% and inter-day precision from 2.93% to 9.3%, with accuracy ranging from 99.5% to 104.8%. scielo.br Another study on acetazolamide in human urine found intra- and inter-assay precision to be between 0.3% and 4.2%, with accuracy ranging from 95.3% to 109%. scienceopen.com

Interactive Table: Precision and Accuracy Data for Analytes Using Deuterated Internal Standards in Biological Matrices


AnalyteMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
CabozantinibHuman Plasma1.95 - 2.372.93 - 9.399.5 - 104.8 nih.gov
AcetazolamideHuman Urine0.3 - 4.20.3 - 4.295.3 - 109 researchgate.net
OlmesartanHuman PlasmaNot specifiedNot specifiedAccurate and Precise nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the site and extent of deuterium incorporation in molecules like this compound. armar-europa.de While ¹H NMR can be used, ²H (Deuterium) NMR offers a more direct and cleaner spectrum for analyzing deuterated compounds as it only detects the deuteron (B1233211) signal, eliminating interference from proton signals.

The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same chemical environment, which simplifies spectral interpretation. This allows for the precise identification of the positions where deuterium atoms have replaced hydrogen atoms. Quantitative ²H NMR can be employed to determine the deuterium enrichment percentage by comparing the integration of the deuterium signal to that of a known internal standard.

In the context of this compound, where the deuterium atoms are located on the N-acetyl group, ²H NMR would show a distinct signal corresponding to this methyl group, confirming the isotopic labeling. This technique is crucial for quality control, ensuring the isotopic purity and structural integrity of the synthesized deuterated compound. armar-europa.de In-cell NMR studies have also been used to observe the binding of drugs like methazolamide to their target proteins, such as carbonic anhydrase, within a cellular environment. nih.gov

Interactive Table: NMR Spectroscopy in Deuterium Labeled Compound Analysis


TechniqueApplicationKey AdvantagesReference
²H NMRStructure verification and deuterium enrichment determinationDirect detection of deuterium, clean spectra without proton signals
¹H NMRAnalysis of residual protonsWidely available, complements ²H NMR data
In-cell NMRStudying protein-ligand interactions in a cellular environmentProvides data on binding in a more physiologically relevant context

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry in Protein-Ligand Binding Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein dynamics, conformational changes, and protein-ligand interactions. nih.govnih.govnih.gov The method relies on monitoring the rate at which backbone amide hydrogens in a protein exchange with deuterium from a deuterated solvent. nih.gov The rate of exchange is dependent on the protein's structure, solvent accessibility, and hydrogen bonding. nih.gov

When a ligand like Methazolamide binds to its target protein, such as carbonic anhydrase, it can alter the protein's conformation. mdpi.comdrugbank.com This change often results in the protection of certain amide hydrogens at the binding site or allosteric sites from exchange with deuterium, leading to a decrease in the rate of deuterium uptake in those regions. rsc.org By comparing the deuterium uptake of the protein in its free state versus its ligand-bound state, researchers can map the binding interface and identify regions of the protein that undergo conformational changes upon ligand binding. nist.govnih.gov

HDX-MS has been successfully employed to study the interaction of various inhibitors with carbonic anhydrases. nih.govmdpi.com For example, studies on carbonic anhydrase II (CAII) have used HDX-MS to elucidate the binding of different inhibitors, revealing details about the conformational dynamics of the enzyme upon binding. acs.orgresearchgate.net This technique can differentiate between various binding modes and can be used to characterize the effects of different ligands on the target protein's structure. nih.govnih.gov

Interactive Table: Application of HDX-MS in Protein-Ligand Interaction Studies


Protein TargetLigand/InhibitorKey Findings from HDX-MSReference
Carbonic Anhydrase IX (hCAIX)Monoclonal AntibodiesIdentified unique binding epitopes and inhibitory mechanisms[2, 36]
Carbonic Anhydrase II (bCAII)Acetazolamide (AZM)Elucidated interaction sites in a complex cell lysate[10, 17]
Carbonic Anhydrase II (hCA II)Glitazone DrugsInvestigated conformational dynamics of the protein upon binding ijpsonline.com

Molecular and Enzymatic Interaction Studies of Methazolamide D3

Carbonic Anhydrase Inhibition Mechanisms at the Molecular Level

Methazolamide (B1676374) is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for the reversible hydration of carbon dioxide. drugbank.compatsnap.com The deuterated analog, Methazolamide-d3, interacts with carbonic anhydrases, and the presence of deuterium (B1214612) can influence enzyme-substrate interactions and reaction rates through the kinetic isotope effect. scbt.com The primary mechanism of action for methazolamide and its deuterated form involves the inhibition of carbonic anhydrase in various tissues, leading to decreased formation of bicarbonate ions and subsequent physiological effects. drugbank.comnih.gov

Structural Basis of this compound Binding to Carbonic Anhydrase Isoforms (e.g., CA1, CA2, CA4, CA7, CA9)

The binding of sulfonamide inhibitors like methazolamide to carbonic anhydrase is a well-studied interaction. nih.gov These inhibitors, including methazolamide, typically bind to the zinc ion within the enzyme's active site via the deprotonated sulfonamide group. osti.govnih.govconicet.gov.ar This interaction is a hallmark of the inhibition of various CA isoforms, such as CA I, II, IV, and XII, which are involved in processes like aqueous humor secretion. bcrcp.ac.in

While direct structural studies specifically on this compound are limited, research on the non-deuterated parent compound, methazolamide, provides a strong basis for understanding its binding. Structural studies of human carbonic anhydrase II (hCA II) in complex with methazolamide reveal detailed hydrogen-bonding networks and solvent displacement within the active site. iucr.orgnih.gov The inhibitor displaces several water molecules upon binding. nih.gov

The various isoforms of carbonic anhydrase, including CA1, CA2, CA4, CA7, and CA9, are targets for inhibition by sulfonamides like methazolamide. wikipedia.orggoogle.comgenecards.org For instance, CA1 expression has been linked to calcification processes, and its inhibition is a therapeutic target. frontiersin.org CA IX is a tumor-associated isoform and a significant target for the development of selective inhibitors. nih.goviucr.org The design of inhibitors often considers the unique features of the active sites of different isoforms to achieve selectivity. unifi.it

The following table summarizes the inhibition of various carbonic anhydrase isoforms by methazolamide and related sulfonamides.

IsoformRole/AssociationInhibition by Sulfonamides
CA1 Involved in calcification frontiersin.orgInhibited by methazolamide and other sulfonamides google.comfrontiersin.org
CA2 Most abundant isoform, involved in aqueous humor and CSF production bcrcp.ac.inwikipedia.orgPotently inhibited by methazolamide bcrcp.ac.inmedchemexpress.com
CA4 Membrane-bound, involved in renal function and other processes google.comTarget of sulfonamide inhibitors bcrcp.ac.ingoogle.com
CA7 Found in the brain, associated with neuronal function google.comInhibited by sulfonamides medchemexpress.com
CA9 Tumor-associated, linked to hypoxia in solid tumors google.comnih.goviucr.orgA key target for selective inhibitor development nih.goviucr.orgmedchemexpress.com

Kinetic Analysis of Carbonic Anhydrase Isoform Inhibition by this compound

Kinetic studies are fundamental to understanding the efficiency of enzyme inhibitors. nih.gov For methazolamide, the inhibition constant (Ki) against human carbonic anhydrase II is approximately 14 nM. medchemexpress.com The kinetic analysis of carbonic anhydrase inhibition reveals that sulfonamides like methazolamide are highly effective, often exhibiting low nanomolar inhibition constants against various isoforms. bcrcp.ac.in

The table below presents known inhibition constants (Ki) for methazolamide against different carbonic anhydrase isoforms, providing a baseline for understanding the potential kinetic behavior of its deuterated analog.

InhibitorIsoformInhibition Constant (Ki)
MethazolamidehCA II14 nM medchemexpress.com
MethazolamidehCA II~10 nM osti.gov
Acetazolamide (B1664987)hCA II~10 nM osti.gov
Various SulfonamideshCA I0.966–9.091 μM tandfonline.com
Various SulfonamideshCA II0.083–3.594 μM tandfonline.com

Role of Deuterium in Modulating Enzyme Active Site Accessibility and Catalytic Efficiency

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a bond to this atom is altered. scbt.comnih.gov In the context of carbonic anhydrase, catalysis involves a proton transfer step, which is considered rate-determining. nih.govfrontiersin.org Therefore, deuterium substitution in the inhibitor or the solvent can influence the enzyme's catalytic efficiency. nih.gov

Inverse solvent isotope effects have also been observed in some enzyme-catalyzed reactions, including the esterase activity of carbonic anhydrase, which can provide insights into the reaction mechanism. mdpi.com

Protein Crystallography and Structural Biology of Deuterated Carbonic Anhydrase-Inhibitor Complexes

Crystallographic techniques are powerful tools for elucidating the three-dimensional structures of protein-ligand complexes at atomic resolution. mdpi.com

X-ray Crystallography of Deuterated Enzyme-Inhibitor Structures

X-ray crystallography has been extensively used to study the binding of inhibitors to various carbonic anhydrase isoforms. nih.goviucr.orgmdpi.com These studies have provided detailed structural information for hCA-inhibitor complexes, which is crucial for designing isoform-specific inhibitors. osti.govnih.gov

Specifically for methazolamide, the X-ray crystal structure of its complex with human carbonic anhydrase II (hCA II) has been determined. iucr.orgnih.gov These studies reveal how the inhibitor binds to the zinc ion in the active site and interacts with surrounding amino acid residues. researchgate.net

In Vitro and Preclinical Metabolic Fate Elucidation of Methazolamide D3

Elucidation of Metabolic Pathways using Deuterated Analogs

Deuterium (B1214612) substitution is a strategic tool in medicinal chemistry to probe metabolic pathways. juniperpublishers.com Replacing hydrogen with deuterium creates a stronger chemical bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. juniperpublishers.combioscientia.de This allows for a more detailed investigation of a drug's metabolic fate.

The metabolism of the parent compound, methazolamide (B1676374), has been studied to some extent, though it is not fully characterized. aapharma.ca In human keratinocytes, a sulfonic acid, N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO), was identified as a final metabolite. nih.gov This metabolite is thought to be an auto-oxidation product of a chemically unstable sulfenic acid, which is produced by cytochrome P450 from the β-lyase product of a cysteine conjugate of methazolamide. nih.gov Studies on the related compound acetazolamide (B1664987) have identified metabolites formed through cysteine conjugation, glucuronidation, and N-acetylation. nih.gov

For Methazolamide-d3, the incorporation of deuterium is not expected to create unique metabolites but can alter the ratios of the metabolites that are formed from the non-deuterated version. juniperpublishers.comresearchgate.net The primary metabolic transformations would likely mirror those of methazolamide, but the rates at which they occur could be significantly different. Phase I reactions for methazolamide are influenced by cytochrome P450 enzymes. nih.gov Phase II metabolism involves conjugation reactions. nih.gov While specific studies on this compound metabolites are not widely published, the use of deuterated analogs helps in understanding these pathways by potentially slowing down certain metabolic steps, making intermediate metabolites easier to detect and identify. science.gov

Hepatic subcellular fractions, such as liver microsomes and S9 fractions, are standard in vitro tools for assessing metabolic stability. nih.gov These fractions contain a host of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov

The metabolic stability of a compound is typically expressed by its in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net High metabolic stability can lead to drug-drug interactions, while low stability can result in reduced exposure to the parent compound. researchgate.net For this compound, the deuteration is intended to increase metabolic stability by slowing the rate of metabolism. juniperpublishers.com This is particularly relevant for metabolic pathways mediated by enzymes like cytochrome P450, which are known to be sensitive to the kinetic isotope effect. bioscientia.de Studies using human liver microsomes (HLM) are considered a reliable method for predicting in vivo hepatic clearance. researchgate.netcore.ac.uk

Table 1: In Vitro Metabolic Stability Parameters

Parameter Description Relevance for this compound
In Vitro Half-life (t½) The time it takes for 50% of the compound to be metabolized in an in vitro system (e.g., liver microsomes). A longer t½ for this compound compared to methazolamide would indicate increased metabolic stability due to deuteration. juniperpublishers.com
Intrinsic Clearance (CLint) The measure of the metabolic capacity of the liver for a drug, independent of blood flow. A lower CLint for this compound would suggest a slower rate of metabolism by hepatic enzymes. researchgate.net

The metabolism of methazolamide involves cytochrome P450 enzymes. nih.gov Studies in human keratinocytes have shown that cytochrome P450 is involved in the production of a key metabolite. nih.gov Flavin-containing monooxygenase (FMO) has also been investigated, but its role was not found to be consistent. nih.gov

Given that deuteration primarily affects reactions involving C-H bond cleavage, the impact on this compound metabolism would be most pronounced for pathways catalyzed by enzymes like CYPs. bioscientia.de The specific CYP isozymes responsible for methazolamide metabolism are not fully detailed in the available literature. However, CYPs are a major family of enzymes responsible for the metabolism of a vast number of drugs. bioscientia.de The use of deuterated analogs can help to pinpoint the rate-limiting steps in the metabolic cascade and identify the key enzymes involved. nih.gov

Investigation of Metabolic Stability in Hepatic Subcellular Fractions (e.g., microsomes)

Role of Deuteration in Altering Metabolic Cleavage Rates

The primary reason for using deuterium in drug design is to leverage the kinetic isotope effect (KIE). juniperpublishers.com The bond between carbon and deuterium (C-D) has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. juniperpublishers.combioscientia.de This makes the C-D bond more resistant to cleavage, particularly in oxidation reactions catalyzed by enzymes like cytochrome P450. bioscientia.de

This slowing of metabolic cleavage can lead to several outcomes:

Increased Metabolic Stability : The drug remains in its active form for a longer period. juniperpublishers.com

Prolonged Half-Life : The time it takes for the drug concentration in the body to reduce by half is extended. juniperpublishers.com

Metabolic Shunting : If a drug has multiple metabolic pathways, deuteration at one site can slow down that pathway, causing the metabolism to shift towards alternative routes. juniperpublishers.comnih.gov This can be advantageous if it reduces the formation of toxic metabolites or increases the formation of desired active metabolites. juniperpublishers.com

It is important to note that the metabolites formed from a deuterated drug are generally identical to those of the non-deuterated counterpart, with the exception of the presence of deuterium. juniperpublishers.comresearchgate.net

Tissue Distribution and Bioavailability Research in Preclinical Models (non-clinical focus)

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. rsrivaiabdullah.id Methazolamide is known to be well-absorbed from the gastrointestinal tract and has a volume of distribution of 17 to 23 L. drugbank.com It exhibits approximately 55% protein binding. drugbank.com

Studies in mice have shown that methazolamide can act as an insulin (B600854) sensitizer (B1316253) and suppress hepatic glucose production. nih.gov Research on methazolamide analogs has indicated that factors like water and lipid solubility are crucial for in vivo activity and tissue penetration. nih.gov Methazolamide itself has been shown to pass the blood-brain barrier. biorxiv.org

For this compound, preclinical studies would aim to determine if the altered metabolic rate due to deuteration affects its tissue distribution and bioavailability. An increase in metabolic stability could lead to higher systemic exposure and potentially altered distribution patterns. juniperpublishers.com These studies are critical for bridging the gap between in vitro findings and potential clinical applications. nih.gov

Drug-Drug Interaction Studies in In Vitro Systems (mechanistic focus)

In vitro systems are fundamental for predicting potential drug-drug interactions (DDIs). core.ac.uk Methazolamide is a known inhibitor of carbonic anhydrase. drugbank.comnih.gov As its metabolism involves cytochrome P450 enzymes, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes. nih.gov

For example, if this compound is a substrate for a specific CYP enzyme, co-administration with a potent inhibitor of that enzyme could lead to significantly increased plasma concentrations of this compound. Conversely, co-administration with an inducer could decrease its concentration. In vitro studies using human liver microsomes or hepatocytes can elucidate these potential interactions by examining the inhibitory or inductive effects of this compound on various CYP isozymes and vice-versa. researchgate.netcore.ac.uk

The parent compound, methazolamide, has known interactions with various drugs, including salicylates, which can lead to increased plasma levels of both drugs due to inhibition of renal tubular secretion. medscape.com Understanding the mechanistic basis of these interactions in vitro is crucial for predicting their clinical relevance.

Research on the Role of Methazolamide D3 in Cellular and Pathway Modulation Preclinical Focus

Investigation of Inflammatory Pathway Modulation in Cellular and Animal Models

Preclinical studies indicate that methazolamide (B1676374) may exert therapeutic effects through the modulation of key inflammatory pathways. Research in models of ankylosing spondylitis and atherosclerosis has highlighted its potential to influence cytokine production, angiogenesis, and bone mineralization. nih.govnih.govnih.gov

Methazolamide has been shown to modulate the expression of several key cytokines involved in inflammatory responses. In the context of ankylosing spondylitis models, its therapeutic effects are believed to stem primarily from its influence on inflammatory pathways that regulate the production of tumor necrosis factor (TNF), interleukin-6 (IL-6), and nitric oxide (NO). nih.govnih.gov

In a mouse model of atherosclerosis, treatment with methazolamide resulted in a significant increase in serum nitric oxide levels, a molecule with complex roles in inflammation and vascular health. nih.gov Further investigation in cultured vascular smooth muscle cells (VSMCs) demonstrated that inhibition of carbonic anhydrase 1 (CA1), the target of methazolamide, led to a significant reduction in the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and monocyte chemoattractant protein-1 (MCP-1). nih.gov

Table 1: Effect of Methazolamide on Inflammatory Markers in Preclinical Models

Model SystemKey FindingsImplicated Cytokines/MediatorsSource
Ankylosing Spondylitis (AS) ModelsExerts therapeutic effects mainly through inflammatory pathways.TNF, IL-6, Nitric Oxide nih.govnih.gov
Atherosclerosis (AS) Mouse ModelSignificantly increased serum NO levels.Nitric Oxide (NO) nih.gov
Rat Vascular Smooth Muscle Cells (VSMCs)siRNA inhibition of Carbonic Anhydrase 1 (CA1) significantly reduced cytokine secretion.TNF-α, IL-1β, IL-6, MCP-1 nih.gov

The pharmacological activity of methazolamide extends to the processes of angiogenesis (new blood vessel formation) and bone mineralization. Network pharmacology studies suggest that methazolamide may inhibit the progression of ankylosing spondylitis by down-regulating the angiogenesis process. nih.gov In pancreatic cancer models, a combination of methazolamide and gemcitabine (B846) displayed anti-angiogenic effects, evidenced by changes in wound healing and tube formation assays and a decrease in the expression of HIF1α and Vascular Endothelial Growth Factor (VEGF). mdpi.com

Regarding bone metabolism, methazolamide has been found to influence both bone formation and resorption. medsci.org In models of ankylosing spondylitis, it is suggested that methazolamide may reduce pathological ossification by targeting proteins like ALPL and PTGS2, which are involved in bone mineralization. nih.govnih.gov It may also restrain new bone formation by inhibiting the precipitation of calcium carbonate. medsci.org Studies in mouse models of atherosclerosis showed that methazolamide treatment resulted in significantly less plaque formation, a process involving calcification. nih.gov In vitro experiments confirmed that inhibiting its target, CA1, suppressed the calcification of vascular smooth muscle cells and reduced the expression of genes associated with bone formation, such as Runx2, ALP, and BMP2. nih.gov

Regulation of Cytokine Expression in Experimental Systems

Studies on Tau Protein Aggregation and Clearance in Preclinical Models

A significant area of research has focused on the potential of methazolamide to combat tauopathies, a class of neurodegenerative diseases characterized by the aggregation of the tau protein. nih.govcam.ac.uk Studies in zebrafish and mouse models have demonstrated that methazolamide can effectively reduce tau pathology. news-medical.netcam.ac.uk

In a large-scale screen of over 1,400 clinically approved compounds using transgenic zebrafish models of tauopathy, carbonic anhydrase inhibitors, including methazolamide, were identified as being protective against tau-induced toxicity. nih.govcam.ac.ukukdri.ac.uk Treatment with methazolamide led to a significant rescue of morphological abnormalities and reduced retinal degeneration in these zebrafish models. nih.gov It also decreased the levels of hyperphosphorylated tau, a pathological hallmark of tauopathies. nih.gov

The primary mechanism by which methazolamide appears to clear toxic tau is by promoting its secretion from cells via a process known as lysosomal exocytosis. nih.govcam.ac.uknews-medical.net Methazolamide inhibits carbonic anhydrase, an enzyme that regulates cellular pH. technologynetworks.com This inhibition prompts lysosomes, which function as the cell's waste disposal system, to move towards the cell surface. technologynetworks.comdrugtargetreview.com Upon reaching the periphery, the lysosomes fuse with the cell membrane and release their contents, including aggregated tau protein, into the extracellular space. technologynetworks.comeurekalert.org

This enhanced secretion effectively lowers the concentration of toxic tau within the neuron, thereby mitigating its harmful effects. news-medical.net Experiments using the SH-SY5Y human neuroblastoma cell line confirmed this mechanism, showing that treatment with methazolamide increased the amount of tau protein released into the culture medium. nih.gov

Table 2: Summary of Methazolamide's Effects in Preclinical Tauopathy Models

Model SystemKey OutcomesMechanism of ActionSource
Transgenic Zebrafish (Tauopathy models)Rescued morphological abnormalities; Reduced retinal degeneration; Decreased hyperphosphorylated tau.Protection against tau toxicity via carbonic anhydrase inhibition. nih.govnews-medical.net
Transgenic Mice (P301S tau mutation)Reduced total and phosphorylated tau; Decreased tau aggregates; Increased neuronal survival; Ameliorated neurodegeneration; Improved cognitive performance.Carbonic anhydrase inhibition leading to reduced tau pathology. nih.govcam.ac.uktechnologynetworks.comeurekalert.org
SH-SY5Y Neuroblastoma Cells (Expressing mutant tau)Increased secretion of tau into the extracellular medium.Promotion of tau clearance via lysosomal exocytosis. nih.govnews-medical.net

Mechanisms of Tau Toxicity Amelioration in Zebrafish and Murine Models

Exploration of Antineoplastic Activities in Cancer Cell Lines and 3D Tumor Models

The role of methazolamide has also been explored in the context of cancer, particularly focusing on its potential antineoplastic activities. Research has utilized various in vitro models, from traditional 2D cell cultures to more complex 3D tumor models, which better mimic the architecture and microenvironment of solid tumors. mdpi.comthermofisher.com

In one key study, the combination of methazolamide and the chemotherapy drug gemcitabine was tested against a panel of pancreatic cancer cells, including patient-derived xenograft (PDX) lines and the established PANC-1 cell line. mdpi.com These experiments were conducted using both 2D monolayer cultures and 3D spheroid models. mdpi.com The combination treatment resulted in significant growth inhibition across all tested cell lines and culture modes when compared to either drug used alone. mdpi.com

The efficacy of this combination was further demonstrated in an in vivo setting. In mice bearing PDX-derived pancreatic tumors, the combined methazolamide and gemcitabine regimen produced more significant tumor growth inhibition than the single-agent controls. mdpi.com This study also highlighted the anti-angiogenic properties of the drug combination. mdpi.com

Table 3: Antineoplastic Activity of Methazolamide in Preclinical Cancer Models

Model SystemCulture TypeTreatmentKey FindingsSource
Pancreatic Carcinoma Cells (PDX-1986, PDX-546, Capan-2, MIA PaCa-2, PANC-1)2D & 3DMethazolamide + GemcitabineSignificant growth inhibition compared to single-drug controls. mdpi.com
PDX-546-bearing MiceIn VivoMethazolamide + GemcitabineMore significant tumor growth inhibition compared to single-drug controls; Anti-angiogenic effects observed. mdpi.com

Inhibition of Tumor-Associated Carbonic Anhydrase IX (CAIX) in Hypoxic Environments

Tumor-associated carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is significantly overexpressed in many types of solid tumors, largely driven by hypoxic (low oxygen) conditions within the tumor microenvironment. researchgate.netnih.gov CAIX plays a critical role in cancer cell survival and proliferation by regulating intra- and extracellular pH. researchgate.netnih.gov It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the maintenance of a neutral intracellular pH while acidifying the extracellular space. nih.govresearchgate.net

Methazolamide has been identified as a potent inhibitor of CAIX. sigmaaldrich.comacs.org Preclinical studies demonstrate that by inhibiting CAIX, methazolamide can disrupt the pH regulation that is vital for cancer cells in hypoxic environments. researchgate.netaacrjournals.org This inhibition leads to an increase in intracellular acidosis and a decrease in extracellular acidosis, creating a less favorable environment for tumor growth and survival. researchgate.net While direct studies on Methazolamide-d3 are less common in published literature, its structural similarity to methazolamide implies a comparable mechanism of action in inhibiting CAIX. The deuteration is primarily a tool for metabolic studies, and the fundamental inhibitory action on CAIX is expected to be retained.

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Methazolamide

Carbonic Anhydrase IsozymeInhibition Constant (Ki) or IC50Notes
CA IX25 nM (Ki) researchgate.netPotent inhibition observed. researchgate.netacs.org
CA II12 nM (Ki) researchgate.netAlso shows high affinity for this cytosolic isozyme. researchgate.net
CA XII5.7 nM (Ki) researchgate.netAnother tumor-associated isozyme that is inhibited. researchgate.net
CA IKi of 15 nM for hCA I (human) glpbio.comDemonstrates broad-spectrum CA inhibition. nih.gov
CA IVPotently inhibits nih.govA membrane-bound isozyme. nih.gov

This table is based on data for methazolamide, the parent compound of this compound.

Modulation of Extracellular Tumor pH and its Impact on Cancer Cell Growth

The acidic tumor microenvironment is a hallmark of cancer and is known to promote tumor progression, invasion, and resistance to therapy. researchgate.netnih.gov This acidity is largely a result of the metabolic activity of cancer cells, including the production of lactic acid and the activity of enzymes like CAIX. researchgate.netaacrjournals.org

By inhibiting CAIX, methazolamide effectively modulates the extracellular pH of tumors. aacrjournals.org Preclinical research indicates that this inhibition leads to an increase in the peritumoral pH, making it less acidic. researchgate.net This alteration of the tumor microenvironment has been shown to have a direct impact on cancer cell growth. aacrjournals.org An increase in extracellular pH can hinder the proliferation and survival of cancer cells that are adapted to acidic conditions. nih.gov Furthermore, modulating the tumor pH can enhance the efficacy of certain chemotherapeutic drugs, particularly weakly basic drugs that are less effective in acidic environments. nih.gov Studies have shown that CA inhibitors can improve the penetration and effectiveness of drugs like doxorubicin (B1662922) in both 2D and 3D cancer cell culture models under acidic conditions. nih.gov

Synergistic Effects with Chemotherapeutic Agents in Preclinical Cancer Models

The ability of methazolamide to alter the tumor microenvironment has led to investigations into its synergistic effects with conventional chemotherapeutic agents. researchgate.net The rationale is that by normalizing the tumor pH and disrupting the protective acidic shield of cancer cells, methazolamide can render them more susceptible to the cytotoxic effects of other drugs. nih.gov

Preclinical studies have provided evidence supporting this synergy. For instance, in pancreatic cancer models, the combination of methazolamide and the chemotherapeutic agent gemcitabine resulted in significantly greater tumor growth inhibition compared to either drug alone. nih.govaacrjournals.org This enhanced effect was observed in both in vitro cell line experiments and in vivo mouse models. nih.govaacrjournals.org The combination treatment also led to a significant reduction in the expression of cancer stem cell markers and the proliferation marker Ki-67. nih.gov Additionally, anti-angiogenic effects were noted, with a decrease in the expression of HIF1α and VEGF. nih.govaacrjournals.org

Similar synergistic potential has been observed with other chemotherapies. For example, the CA inhibitor acetazolamide (B1664987), which is structurally related to methazolamide, was shown to increase the toxicity of doxorubicin in cancer cells that overexpress CA IX. nih.govnih.gov

Table 2: Preclinical Synergistic Effects of Methazolamide with Chemotherapy

Cancer ModelChemotherapeutic AgentObserved Synergistic Effects
Pancreatic Carcinoma (PDX-546, Capan-2, MIA PaCa-2, PANC-1)GemcitabineSignificant growth inhibition in 2D and 3D models and in vivo. nih.govaacrjournals.org Reduction in stem cell and proliferation markers. nih.gov
Breast Cancer (4T1 cells)DoxorubicinIncreased penetration of doxorubicin into monolayer and spheroid cultures at acidic pH. nih.gov

This table is based on data for methazolamide, the parent compound of this compound.

Repurposing Potential in Other Disease Models (non-clinical, mechanistic)

The mechanism of action of methazolamide, primarily its role as a carbonic anhydrase inhibitor and its ability to modulate mitochondrial function, suggests potential applications beyond oncology. nih.govnih.gov Drug repurposing, the strategy of finding new uses for existing drugs, is an active area of research. nih.govnih.govresearchgate.net

Mechanistic studies have highlighted the neuroprotective potential of methazolamide. It has been shown to inhibit the release of cytochrome c from mitochondria, a key event in the apoptotic (cell death) pathway. nih.govnih.govnih.gov This has been observed in models of oxidative stress and ischemia. nih.govnih.gov For instance, in experimental models of ischemic stroke, methazolamide was found to be neuroprotective, reducing infarct size and improving neurological outcomes in mice. nih.govnih.gov

In the context of neurodegenerative diseases, such as Alzheimer's disease, mitochondrial dysfunction is an early pathological event. nih.gov Preclinical research has demonstrated that methazolamide can prevent amyloid beta-induced mitochondrial dysfunction and caspase activation, thereby protecting neuronal and glial cells in vitro and in a mouse model of the disease. nih.gov These findings suggest a potential role for methazolamide in mitigating the neuronal damage associated with such conditions.

Furthermore, the modulation of signaling pathways like the Wnt/β-catenin and mTOR pathways, which are involved in cell survival, proliferation, and apoptosis, could be influenced by changes in cellular pH and mitochondrial function, areas where methazolamide is active. mdpi.com While direct studies linking methazolamide to the modulation of these specific pathways in non-cancer disease models are still emerging, its fundamental mechanisms of action provide a strong basis for further investigation into its repurposing for a variety of disorders characterized by mitochondrial dysfunction and pathological pH changes.

Future Directions in Methazolamide D3 Research

Development of Novel Deuterated Analogs with Enhanced Research Utility

The development of deuterated drugs has largely been driven by the "deuterium switch" approach, where hydrogen atoms in existing drugs are replaced with deuterium (B1214612) to improve their pharmacokinetic profiles. nih.govnih.gov This modification can have a significant impact on drug metabolism, often reducing the rate of systemic clearance and thereby increasing the biological half-life of the compound. gabarx.comjuniperpublishers.com For Methazolamide-d3, where the deuterium is placed on the N-methyl group, the rationale is analogous to that of deutenzalutamide (d3-enzalutamide). In the case of deutenzalutamide, deuteration at the N-methyl group slows metabolism mediated by CYP2C8 and CYP3A4/5, leading to improved pharmacokinetic parameters in preclinical studies. nih.gov

Future research could systematically explore the synthesis of novel analogs of methazolamide (B1676374) with deuterium substitution at other metabolically vulnerable sites. While this compound targets the N-demethylation pathway, other sites on the thiadiazole ring or the ethylamide group could also be subject to metabolic modification. By creating a library of deuterated methazolamide analogs, researchers can meticulously study how site-specific deuteration impacts efficacy and metabolic fate. gabarx.com

This strategy aims to create new chemical entities with potentially superior properties, such as reduced formation of unwanted metabolites or altered drug-drug interaction profiles. gabarx.comtandfonline.com The ultimate goal is to develop analogs that offer a more favorable therapeutic window, potentially allowing for enhanced efficacy or improved tolerability. gabarx.comtandfonline.com The successful development of drugs like deutetrabenazine, the first FDA-approved deuterated drug, underscores the clinical relevance of this approach. nih.govnih.gov

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully comprehend the biological impact of deuteration in this compound, future studies must integrate advanced omics technologies. mdpi.com These methodologies, including proteomics, metabolomics, transcriptomics, and toxicogenomics, provide a holistic view of the molecular changes induced by a drug within a biological system. mdpi.com For this compound, omics can elucidate the subtle yet significant downstream consequences of altering its metabolic profile.

Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action, and omics technologies are powerful tools for their discovery. mdpi.com By applying proteomics and metabolomics, researchers can compare the cellular protein and metabolite profiles of systems treated with methazolamide versus this compound. This can reveal alterations in signaling pathways or off-target effects that are modified by deuteration. For instance, methazolamide is known to inhibit various carbonic anhydrase (CA) isoforms; proteomics could quantify changes in the expression or activity of these isoenzymes (e.g., CA-I, CA-II, CA-IV) in response to the deuterated compound. drugbank.comresearchgate.net

Furthermore, transcriptomics can identify changes in gene expression. Studies have already shown that vitamin D analogs can regulate genes involved in determining intraocular pressure. researchgate.net Similar transcriptomic analyses for this compound could uncover novel genes and pathways it modulates, providing a deeper understanding of its mechanism beyond simple CA inhibition. The use of quantitative proteomics and toxicogenomics, specifically, can help in assessing how deuteration affects protein interactions and potential toxicity pathways.

Expansion of Preclinical Model Systems for Pathway Elucidation

Advancing the understanding of this compound's therapeutic potential requires moving beyond traditional preclinical models. The expansion into more sophisticated and disease-relevant model systems is critical for elucidating its complex biological pathways.

Recent research has demonstrated the utility of genetically engineered zebrafish to model human diseases like tauopathies. news-medical.net In these studies, zebrafish were used to screen clinically approved drugs, identifying methazolamide as a compound that can clear the build-up of tau protein aggregates. news-medical.net Future research on this compound could leverage these zebrafish models to determine if its enhanced metabolic stability translates to greater efficacy in clearing pathogenic protein aggregates. Similar studies in mouse models of tauopathy have also confirmed the effects of methazolamide, providing a strong basis for comparative studies with its deuterated analog. news-medical.net

Beyond neurodegenerative diseases, methazolamide has been investigated in animal models of insulin (B600854) resistance, such as diet-induced obese (DIO) mice, where it improved glucose tolerance. nih.gov Testing this compound in these metabolic disease models could reveal enhanced insulin-sensitizing effects. Additionally, non-human primate models, which have been used to test the intraocular pressure-lowering effects of other compounds, could provide highly relevant data for the primary indication of methazolamide. researchgate.net The use of diverse preclinical models, including xenograft models for cancer research where deuterated drugs have shown stronger antitumor activity, will be essential for fully characterizing the pathways modulated by this compound. nih.gov

Computational Chemistry and Artificial Intelligence Applications in Deuterated Drug Research

The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize deuterated drug research. acs.org These in silico techniques can accelerate the discovery and optimization of novel deuterated compounds like this compound by providing predictive insights into their behavior at a molecular level. jsps.go.jpvivabiotech.com

Quantum chemistry methods, specifically "deuterium quantum chemistry," can be applied to calculate and predict the kinetic isotope effect (KIE) of deuteration at various positions on the methazolamide scaffold. jsps.go.jp This allows researchers to computationally screen potential deuterated analogs and prioritize the synthesis of those most likely to exhibit improved metabolic stability. AI and machine learning algorithms can analyze these complex datasets to identify patterns and predict the interactions between deuterated drugs and metabolic enzymes like cytochrome P450. jsps.go.jp

Moreover, generative AI models offer the possibility of de novo drug design, creating entirely new molecules with desired properties. vivabiotech.comresearchgate.net These tools, combined with highly accurate binding affinity calculation methods like Free Energy Perturbation (FEP), can significantly shorten the lead discovery and optimization cycle. vivabiotech.com The integration of AI with quantum computing holds future promise for even more precise simulations of drug-protein interactions and for designing deuterated drugs with optimized stability and efficacy. algorithmiq.fi By harnessing these computational approaches, the development of the next generation of deuterated analogs of methazolamide can be made more efficient and targeted, focusing resources on candidates with the highest probability of success.

Q & A

Q. How should isotopic interference be controlled in studies co-administering this compound with other deuterated drugs?

  • Methodological Answer: Use high-resolution MS (HRMS) to resolve mass shifts (Δm/z = 3). Include blank matrices to identify background signals. For in vivo studies, stagger dosing times and monitor isotopic cross-talk in pharmacokinetic sampling .

Framework Integration

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs .
  • Use PICO (Population, Intervention, Comparison, Outcome) for clinical pharmacology questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.